N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Overview
Description
Scientific Research Applications
Efficient General Method for Sulfamoylation
N-methyl-N-(oxan-4-yl)sulfamoyl chloride has been applied in the efficient sulfamoylation of hydroxyl groups. Using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents has accelerated the sulfamoylation reaction, with the highest yields obtained without a base. This method is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
Preparation of Steroid Sulfamates
The compound is used in the preparation of steroid sulfamates, which have shown interaction with GABAA receptors. Sulfamoyl chloride is instrumental in synthesizing various steroid sulfamates from corresponding alcohols (Kapras et al., 2009).
Synthesis in Antibacterial Drug Impurities
N-methyl-N-(oxan-4-yl)sulfamoyl chloride plays a role in synthesizing specific antibacterial compounds and their impurities, as seen in the production of Sulfamethizole and its related compounds (Talagadadeevi et al., 2012).
Biological Activities of Derivatives
Derivatives bearing sulfamoyl groups, created using N-methyl-N-(oxan-4-yl)sulfamoyl chloride, display various biological activities. These derivatives have been synthesized and evaluated for their roles as cholinesterase inhibitors and antibacterial agents (Irshad et al., 2014).
Creation of Amino Acid Derivatives
It is also utilized in creating amino acid derivatives, particularly with sulfonyl chloride. These derivatives have applications in various biochemical reactions and studies (Riabchenko et al., 2020).
Safer Preparation of Sulfamides
The compound contributes to a safer and more convenient synthetic methodology for preparing sulfamides, traditionally made using hazardous reagents (Borghese et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-8(12(7,9)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBGYONISXJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-4-yl)sulfamoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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